N-9H-Fluoren-2-ylbutanediamide
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Overview
Description
N1-(9H-Fluoren-2-yl)succinamide: is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a fluorenyl group attached to a succinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(9H-Fluoren-2-yl)succinamide typically involves the reaction of 9H-fluorene-2-carboxylic acid with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
9H-fluorene-2-carboxylic acid+succinic anhydride→N1-(9H-Fluoren-2-yl)succinamide
Industrial Production Methods: Industrial production of N1-(9H-Fluoren-2-yl)succinamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: N1-(9H-Fluoren-2-yl)succinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into fluorenyl amines.
Substitution: The succinamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl amines.
Substitution: Various substituted succinamides.
Scientific Research Applications
N1-(9H-Fluoren-2-yl)succinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(9H-Fluoren-2-yl)succinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyloxy)succinimide: Used in peptide synthesis and as a protecting group for amino acids.
9-Fluorenylmethyl succinimidyl carbonate: Employed in the synthesis of glycopeptides and other complex molecules.
Uniqueness: N1-(9H-Fluoren-2-yl)succinamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a fluorenyl group with a succinamide moiety makes it a versatile compound with diverse applications in various fields of research.
Properties
CAS No. |
64508-97-0 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N'-(9H-fluoren-2-yl)butanediamide |
InChI |
InChI=1S/C17H16N2O2/c18-16(20)7-8-17(21)19-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H2,18,20)(H,19,21) |
InChI Key |
BYJQPKGEQLORMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC(=O)N |
Origin of Product |
United States |
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